CL-385319

Description

Properties

CAS No. |

1210501-46-4 |

|---|---|

Molecular Formula |

C15H19ClF4N2O |

Molecular Weight |

354.774 |

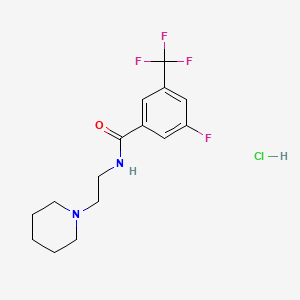

IUPAC Name |

3-fluoro-N-(2-piperidin-1-ylethyl)-5-(trifluoromethyl)benzamide;hydrochloride |

InChI |

InChI=1S/C15H18F4N2O.ClH/c16-13-9-11(8-12(10-13)15(17,18)19)14(22)20-4-7-21-5-2-1-3-6-21;/h8-10H,1-7H2,(H,20,22);1H |

InChI Key |

FEMIHMMAZDXYBI-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCNC(=O)C2=CC(=CC(=C2)F)C(F)(F)F.Cl |

Synonyms |

3-Fluoro-N-(2-piperidin-1-yl-ethyl)-5-trifluoromethyl-benzamide Hydrochloride; CL385319 |

Origin of Product |

United States |

Foundational & Exploratory

CL-385319: A Potent Inhibitor of Influenza A Virus Entry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CL-385319 is an N-substituted piperidine compound that has demonstrated significant potential as a viral entry inhibitor, primarily targeting the influenza A virus. This small molecule interferes with the fusogenic function of the viral hemagglutinin (HA) protein, effectively preventing the virus from entering host cells. Extensive in vitro studies have elucidated its mechanism of action, identified its binding site, and quantified its inhibitory activity against various influenza A subtypes, with a particular focus on the highly pathogenic H5N1 avian influenza. This document provides a comprehensive overview of the technical data and experimental protocols associated with this compound, serving as a resource for researchers in the field of antiviral drug development.

Mechanism of Action

This compound functions by directly targeting the influenza hemagglutinin (HA) protein, a critical component for viral entry. The generally accepted mechanism involves the following key steps:

-

Binding to Hemagglutinin: this compound binds to a conserved pocket within the stem region of the HA trimer, specifically within the HA2 subunit.[1] This binding is characterized by an "induced fit" model, where the pocket is formed upon the interaction between the compound and the protein.[2]

-

Stabilization of the Pre-fusion Conformation: By occupying this pocket, this compound stabilizes the neutral pH structure of HA.[2] This prevents the low pH-induced conformational changes that are essential for membrane fusion within the host cell's endosome.[2][3]

-

Inhibition of Membrane Fusion: The stabilization of the pre-fusion state effectively blocks the fusion of the viral envelope with the endosomal membrane, thus halting the viral life cycle at the entry stage.

Computational simulations and site-directed mutagenesis have identified key amino acid residues critical for the binding of this compound. These include M24 in the HA1 subunit and V48 and F110 in the HA2 subunit. Mutations at these sites have been shown to confer resistance to the compound, confirming their importance in its mechanism of action.

Figure 1: Mechanism of this compound Inhibition of Influenza Virus Entry.

Quantitative Data

The antiviral activity and cytotoxicity of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Antiviral Activity of this compound against H5N1 Influenza A Virus

| Virus Strain | Assay Type | Cell Line | IC50 (µM) | Citation |

| H5N1 Influenza A | Virus Propagation | MDCK | 27.03 ± 2.54 | |

| H5N1 Pseudovirus (A/Thailand/Kan353/2004) | Pseudovirus Entry | MDCK | 4.00 ± 0.38 | |

| H5N1 Pseudovirus (A/Qinghai/59/2005) | Pseudovirus Entry | MDCK | 1.50 ± 0.13 | |

| H5N1 Pseudovirus (A/Xinjiang/1/2006) | Pseudovirus Entry | MDCK | 2.22 ± 0.24 | |

| H5N1 Pseudovirus (A/Anhui/1/2005) | Pseudovirus Entry | MDCK | 0.37 ± 0.12 | |

| H5N1 Pseudovirus (A/Hong Kong/156/1997) | Pseudovirus Entry | MDCK | 2.62 ± 0.08 |

Table 2: Cytotoxicity and Selectivity of this compound

| Cell Line | Assay Type | CC50 (mM) | Selectivity Index (SI = CC50/IC50) | Citation |

| MDCK | XTT Assay | 1.48 ± 0.01 | 54.8 (based on H5N1 virus propagation IC50) |

Table 3: Activity of this compound against Mutant H5N1 Pseudoviruses

| Pseudovirus Mutant | IC50 (µM) | Resistance Level | Citation |

| Wild-type | 1.50 ± 0.13 | - | |

| M24A | > 100 | High | |

| F110S | 106.31 ± 6.71 | High | |

| V48A | > 100 | High |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments performed to characterize this compound.

H5N1 Pseudovirus Entry Assay

This assay is used to determine the inhibitory effect of this compound on the entry of H5N1 pseudoviruses into host cells.

-

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

293T cells

-

Plasmids encoding H5N1 HA and NA

-

HIV backbone plasmid (e.g., pNL4-3.luc.R-E-)

-

Transfection reagent

-

This compound

-

Luciferase assay system

-

-

Protocol:

-

Pseudovirus Production: Co-transfect 293T cells with plasmids encoding the H5N1 HA and NA, along with the HIV backbone plasmid. Harvest the supernatant containing the pseudoviruses 48 hours post-transfection. Quantify the amount of pseudotyped particles using an HIV-1 p24 ELISA kit.

-

Cell Seeding: Seed MDCK cells (1 x 104 cells/well) in a 96-well plate and incubate overnight.

-

Compound Incubation: Incubate the desired concentrations of this compound with the H5N1 pseudovirus particles (e.g., 1 ng p24/well) for 30 minutes at 37°C.

-

Infection: Add the virus-compound mixture to the MDCK cells and incubate for an additional 48 hours.

-

Luciferase Assay: Wash the cells with PBS and lyse them. Measure the luciferase activity, which is proportional to the extent of viral entry, using a luciferase assay system.

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits viral entry by 50%.

-

Figure 2: Workflow for the H5N1 Pseudovirus Entry Assay.

Cytotoxicity Assay (XTT)

This assay determines the concentration at which this compound becomes toxic to the host cells.

-

Materials:

-

MDCK cells

-

This compound

-

XTT labeling reagent

-

Electron-coupling reagent

-

-

Protocol:

-

Cell Seeding: Seed MDCK cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound to the cells and incubate for a period that mimics the antiviral assay (e.g., 48 hours).

-

XTT Reagent: Add the XTT labeling and electron-coupling reagents to each well and incubate for 4-24 hours.

-

Measurement: Measure the absorbance of the formazan product at the appropriate wavelength.

-

Data Analysis: Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.

-

Neuraminidase Activity Assay

This assay is performed to confirm that this compound does not target the viral neuraminidase (NA) protein.

-

Materials:

-

Purified N1-typed neuraminidase

-

Fluorogenic substrate

-

This compound

-

-

Protocol:

-

Reaction Setup: In a 96-well plate, combine the purified neuraminidase with the fluorogenic substrate in the presence and absence of high concentrations of this compound (e.g., up to 1 mg/ml or 2.8 mM).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths. An increase in fluorescence indicates NA activity.

-

Data Analysis: Compare the fluorescence in the presence of this compound to the control to determine if there is any inhibition of NA activity.

-

Hemagglutination Adsorption Assay

This assay assesses whether this compound interferes with the attachment of the HA protein to its sialic acid receptors on red blood cells (RBCs).

-

Materials:

-

H5 antigen

-

Chicken red blood cells (RBCs)

-

This compound

-

-

Protocol:

-

Compound Incubation: Pre-incubate the H5 antigen with various concentrations of this compound.

-

RBC Addition: Add chicken RBCs to the mixture.

-

Incubation: Incubate to allow for hemagglutination to occur.

-

Observation: Observe the wells for the presence or absence of hemagglutination (a lattice formation of RBCs). A lack of inhibition indicates that the compound does not block receptor binding.

-

Conclusion

This compound is a well-characterized influenza A virus entry inhibitor with a defined mechanism of action targeting the HA protein. The quantitative data demonstrate its potent activity against H5N1 strains with an acceptable safety profile in vitro. The detailed experimental protocols provided herein offer a foundation for further research into this and similar compounds. The "induced fit" binding of this compound to a conserved region in the HA stem highlights a promising strategy for the development of broad-spectrum influenza antivirals. Further optimization of this compound could lead to the development of novel therapeutics for the prevention and treatment of influenza A virus infections.

References

- 1. An Induced Pocket for the Binding of Potent Fusion Inhibitor this compound with H5N1 Influenza Virus Hemagglutinin | PLOS One [journals.plos.org]

- 2. An induced pocket for the binding of potent fusion inhibitor this compound with H5N1 influenza virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

The Mechanics of Inhibition: How CL-385319 Halts Hemagglutinin's Conformational Dance

A Technical Guide for Researchers and Drug Development Professionals

The influenza virus, a persistent global health threat, relies on the intricate conformational changes of its surface glycoprotein, hemagglutinin (HA), to initiate infection. A critical step in the viral lifecycle, the fusion of the viral envelope with the host cell membrane, is mediated by a dramatic, pH-triggered structural rearrangement of the HA protein. The small molecule inhibitor, CL-385319, has emerged as a potent antagonist of this process, effectively blocking viral entry. This technical guide delves into the core mechanism of this compound's inhibitory action, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular events.

Mechanism of Action: Stabilizing the Pre-Fusion State

This compound inhibits influenza A virus infection by specifically targeting the HA protein and preventing its fusogenic conformational change.[1][2][3] Upon viral entry into the host cell's endosome, the acidic environment triggers a profound structural rearrangement in HA, exposing the fusion peptide and enabling the merger of viral and endosomal membranes.[4][5] this compound acts by stabilizing the neutral-pH, pre-fusion conformation of HA. By binding to a specific pocket on the HA trimer, it effectively clamps the protein in its initial state, rendering it incapable of undergoing the necessary changes to mediate membrane fusion. This inhibition of viral entry is the primary mechanism of its antiviral activity.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its inhibitory concentration against different influenza strains and the impact of specific mutations on its activity.

| Parameter | Virus Strain | Cell Line | Value | Reference |

| IC50 | H5N1 (A/Vietnam/1194/2004) | MDCK | 27.03 ± 2.54 μM | |

| CC50 | - | MDCK | 1.48 ± 0.01 mM |

Mutational analysis has been instrumental in identifying the critical residues for this compound binding and the development of resistance.

| Mutation | Effect on this compound Susceptibility | Reference |

| M24₁A | High resistance | |

| F110₂S | High resistance | |

| V48₂A | High resistance | |

| M24A (in HA1) | Resistance | |

| F110S (in HA2) | Resistance |

The this compound Binding Site: An "Induced Fit" Pocket

Computational and experimental studies have revealed that this compound binds to a novel, "induced fit" pocket located in the stem region of the HA trimer. This binding site is not present in the unbound HA structure and is formed upon the interaction with the inhibitor. The pocket is situated at the interface of the HA1 and HA2 subunits of a single monomer and involves residues from both.

Key interactions that stabilize the binding of this compound include:

-

π-π stacking: Interactions between the inhibitor and residues F110₂ and M24₁.

-

Hydrogen bonds: Formation of hydrogen bonds with residues E105₂, R106₂, and T107₂.

The occupation of this pocket by this compound is thought to cross-link the HA trimer, preventing the dissociation of the HA1 and HA2 subunits, a crucial initial step in the low-pH-induced conformational change.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory action of this compound.

Pseudovirus Entry Assay

This assay is used to quantify the inhibitory effect of this compound on HA-mediated viral entry in a safe, non-replicative system.

-

Generation of Pseudoviruses:

-

Co-transfect 293T cells with three plasmids: one encoding the HA of the desired influenza strain (e.g., H5N1), a second encoding neuraminidase (NA), and a third being an HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-) that contains a luciferase reporter gene.

-

After 48-72 hours, harvest the supernatant containing the pseudotyped viral particles.

-

Determine the viral titer, for example, by measuring the p24 antigen concentration.

-

-

Inhibition Assay:

-

Seed target cells (e.g., MDCK or A549) in 96-well plates.

-

The following day, pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 1 hour).

-

Infect the cells with a standardized amount of HA-pseudotyped virus.

-

After 48-72 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits viral entry by 50%.

-

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues in HA that are critical for the binding of this compound.

-

Mutant Plasmid Generation:

-

Use a commercially available site-directed mutagenesis kit to introduce specific point mutations into the HA-encoding plasmid.

-

Design primers containing the desired nucleotide changes to mutate codons for specific amino acids (e.g., M24A, F110S).

-

Perform PCR using the wild-type HA plasmid as a template and the mutagenic primers.

-

Digest the parental, non-mutated DNA using an enzyme like DpnI.

-

Transform competent E. coli with the mutated plasmid and select for positive clones.

-

Sequence the mutated plasmids to confirm the desired nucleotide changes.

-

-

Susceptibility Testing:

-

Generate pseudoviruses carrying the mutant HA proteins as described in the Pseudovirus Entry Assay protocol.

-

Perform the inhibition assay with this compound on the mutant pseudoviruses.

-

Compare the IC50 values of the mutant viruses to the wild-type virus to determine the effect of the mutation on inhibitor susceptibility. A significant increase in IC50 indicates that the mutated residue is important for inhibitor binding.

-

Molecular Docking and Molecular Dynamics (MD) Simulations

These computational methods are used to predict and analyze the binding mode of this compound to the HA protein at an atomic level.

-

Molecular Docking:

-

Obtain the 3D crystal structure of the influenza HA trimer from a protein data bank (e.g., PDB).

-

Prepare the protein structure by adding hydrogen atoms, assigning charges, and defining the binding pocket based on mutagenesis data.

-

Generate a 3D structure of the this compound molecule and optimize its geometry.

-

Use a docking program (e.g., AutoDock) to predict the most favorable binding poses of this compound within the defined pocket on HA.

-

Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and HA residues.

-

-

Molecular Dynamics (MD) Simulations:

-

Take the best-docked complex of HA and this compound as the starting point.

-

Place the complex in a simulated physiological environment (e.g., a water box with ions).

-

Run an MD simulation for an extended period (nanoseconds to microseconds) to observe the dynamic behavior of the complex.

-

Analyze the simulation trajectory to assess the stability of the binding and the conformational changes in both the protein and the ligand over time. This can confirm the stability of the interactions predicted by docking and reveal the "induced fit" mechanism.

-

Visualizing the Mechanism of Inhibition

The following diagrams illustrate the key processes involved in HA-mediated viral entry and its inhibition by this compound.

References

- 1. An Induced Pocket for the Binding of Potent Fusion Inhibitor this compound with H5N1 Influenza Virus Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Induced Pocket for the Binding of Potent Fusion Inhibitor this compound with H5N1 Influenza Virus Hemagglutinin | PLOS One [journals.plos.org]

- 3. Influenza A Virus Entry Inhibitors Targeting the Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into the Spring-Loaded Conformational Change of Influenza Virus Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Unveiling the Molecular Grip: A Technical Guide to the CL-385319 Binding Site on Influenza HA2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the binding mechanism of the influenza fusion inhibitor, CL-385319, to the hemagglutinin (HA) protein, with a specific focus on its interaction with the HA2 subunit. By stabilizing the pre-fusion state of HA, this compound effectively blocks the conformational changes required for viral entry into host cells. This document provides a comprehensive overview of the binding site, quantitative interaction data, and detailed experimental methodologies to facilitate further research and development of novel influenza antivirals.

The this compound Binding Pocket: A Strategic Location in the HA Stem

This compound, an N-substituted piperidine compound, targets a highly conserved cavity located in the stem region of the influenza HA trimer, near the fusion peptide. This binding pocket is strategically formed at the interface of two HA monomers, involving residues from both the HA1 and HA2 subunits. The binding of this compound is characterized by an "induced fit" mechanism, where the binding pocket is formed upon the interaction with the inhibitor.

The key residues that form this binding cavity and are critical for the interaction with this compound have been identified through a combination of site-directed mutagenesis and computational modeling. These studies have pinpointed several amino acids as being crucial for the binding and inhibitory activity of the compound.

Key Interacting Residues:

-

HA1 Subunit: M24

-

HA2 Subunit: V48, K51, E105, R106, T107, D109, F110, D112

Mutational studies have demonstrated that alterations of M24 in HA1 and F110 in HA2 can confer resistance to this compound, highlighting their critical role in the binding interaction.[1][2] Further investigations have also implicated V48 of the HA2 subunit as being important for the inhibitory activity of this compound.[3] Computational simulations suggest that the binding is further stabilized by π-π stacking interactions between the compound and residues F110 from HA2 and M24 from HA1.[4] Additionally, hydrogen bonds are predicted to form between this compound and residues E105, R106, and T107 of the HA2 subunit.[4]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified against H5N1 influenza A virus, demonstrating its effectiveness in a cellular context.

| Parameter | Value | Cell Line | Virus Strain | Reference |

| IC50 | 27.03 ± 2.54 μM | MDCK | H5N1 | |

| CC50 | 1.48 ± 0.01 mM | MDCK | N/A |

Visualizing the Interaction and Experimental Workflow

To better understand the binding mechanism and the experimental approaches used to elucidate it, the following diagrams are provided.

Caption: Binding of this compound to the HA stem region inhibits fusion.

Caption: Workflow for identifying and characterizing the this compound binding site.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of this compound.

Molecular Docking

Computational docking studies were performed to predict the binding mode of this compound within the HA protein.

-

Protein Structure Preparation: The X-ray crystal structure of the H5 hemagglutinin trimer (PDB ID: 2IBX) was utilized as the receptor model. The protein structure was prepared using tools within the SYBYL 7.3 software package by removing water molecules, adding polar hydrogen atoms, and correcting any incomplete amino acid side chains.

-

Ligand Preparation: The 3D structure of this compound was generated using the sketch molecule program in SYBYL 7.3. The structure underwent optimization and conformational energy minimization.

-

Docking Simulation: The Surflex-Dock module within SYBYL 7.3 was employed for the docking calculations, using the default parameters. In other studies, the AutoDock program with the Lamarckian genetic algorithm (LGA) was used. The docking grid was defined as a 22.5 Å cubic space centered on the identified binding pocket in the HA stem region.

Site-Directed Mutagenesis

To identify the amino acid residues critical for this compound binding, site-directed mutagenesis was performed on the HA gene.

-

Plasmid Template: A plasmid containing the HA gene from the A/Qinghai/59/2005 (H5N1) influenza strain served as the template for mutagenesis.

-

Mutagenesis: Single and double point mutations were introduced into the HA plasmid using the Quick-Change Site-Directed Mutagenesis Kit (Stratagene), following the manufacturer's instructions.

-

Sequence Verification: The presence of the desired mutations and the integrity of the entire HA coding region were confirmed by nucleotide sequencing.

Pseudovirus Entry Assay

The antiviral activity of this compound and the resistance of HA mutants were evaluated using a pseudovirus entry assay.

-

Pseudovirus Production: Pseudoviruses were generated by co-transfecting 293T cells with three plasmids: 1) the wild-type or mutant HA-expressing plasmid, 2) a neuraminidase (NA)-expressing plasmid, and 3) an HIV-1 backbone plasmid (pNL4-3.luc.R-E-) that contains a luciferase reporter gene.

-

Antiviral Assay:

-

293T cells were seeded in 96-well plates.

-

Pseudovirus preparations were incubated with serial dilutions of this compound for 1 hour at 37°C.

-

The virus-compound mixtures were then added to the 293T cells.

-

After 48-72 hours of incubation, the cells were lysed, and the luciferase activity was measured. The reduction in luciferase signal in the presence of the compound relative to the untreated control was used to determine the IC50 value.

-

Trypsin Susceptibility Assay

This assay is used to assess the ability of a compound to stabilize the pre-fusion conformation of HA, which is resistant to trypsin digestion at neutral pH.

-

Principle: The low pH-induced conformational change of HA exposes cleavage sites for trypsin. A compound that stabilizes the pre-fusion state will protect HA from trypsin digestion even after acidification.

-

General Protocol:

-

Purified recombinant HA is incubated with the test compound (e.g., this compound) or a vehicle control.

-

The mixture is then acidified (e.g., to pH 5.0) to induce the conformational change and incubated for a short period.

-

The pH is neutralized.

-

Trypsin is added, and the mixture is incubated to allow for digestion.

-

The reaction is stopped, and the samples are analyzed by SDS-PAGE and Coomassie blue staining to visualize the extent of HA digestion. A lack of digestion in the presence of the compound indicates stabilization of the pre-fusion conformation.

-

Conclusion

This compound represents a promising class of influenza fusion inhibitors that target a conserved and functionally critical site on the HA protein. The detailed understanding of its binding site on the HA2 subunit and the surrounding residues provides a solid foundation for the structure-based design of more potent and broad-spectrum anti-influenza therapeutics. The experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further investigate this and other HA-targeting inhibitors.

References

- 1. scienceopen.com [scienceopen.com]

- 2. An Induced Pocket for the Binding of Potent Fusion Inhibitor this compound with H5N1 Influenza Virus Hemagglutinin | PLOS One [journals.plos.org]

- 3. Development of a safe and convenient neutralization assay for rapid screening of influenza HA-specific neutralizing monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

The Induced Fit Binding Mechanism of CL-385319: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the binding mechanism of CL-385319, a potent inhibitor of the influenza A virus. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular interactions and inhibitory pathways of antiviral compounds. This document details the "induced fit" model of binding, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the associated molecular and experimental processes.

Core Concept: The "Induced Fit" Binding Model of this compound

This compound is an N-substituted piperidine compound that effectively inhibits the entry of influenza A virus into host cells.[1][2][3] Its mechanism of action is not on host cell signaling pathways like EGFR, but rather it directly targets the viral glycoprotein hemagglutinin (HA).[4][5] Specifically, this compound inhibits the fusogenic function of HA, which is essential for the virus to fuse with the endosomal membrane of the host cell. The compound is particularly effective against H1 and H2 subtypes of influenza A, and to a lesser extent, the H3 subtype. It has also been shown to be effective against the highly pathogenic H5N1 strain.

The binding of this compound to the HA protein is a classic example of the "induced fit" model. This model posits that the binding site of the protein is not a rigid "lock" but is instead flexible. The interaction with the ligand induces a conformational change in the protein, creating a binding pocket where one did not previously exist. Computational simulations, including molecular docking and molecular dynamics (MD), have been instrumental in elucidating this mechanism. These studies show that the binding of this compound to HA is a thermodynamically favorable process that stabilizes the neutral pH conformation of the HA protein. This stabilization prevents the significant conformational rearrangements that are necessary for membrane fusion, thus blocking viral entry.

The binding site for this compound is located in the stem region of the HA trimer, at the interface of the HA1 and HA2 subunits of a single monomer. Key residues that are critical for the binding interaction have been identified through site-directed mutagenesis and computational analysis. These include M24 in the HA1 subunit and F110 in the HA2 subunit. The interaction is characterized by π-π stacking between the inhibitor and these residues. Additionally, hydrogen bonds are formed with residues E105, R106, and T107 in the HA2 subunit. The formation of this "induced fit" pocket is a critical aspect of the potent inhibitory activity of this compound and presents a target for the structure-based design of new influenza fusion inhibitors.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, including its inhibitory activity against various influenza strains and its cytotoxicity.

| Parameter | Virus Strain | Cell Line | Value | Reference |

| IC50 | H5N1 | MDCK | 27.03 ± 2.54 µM | |

| CC50 | - | MDCK | 1.48 ± 0.01 mM |

Table 1: In Vitro Activity and Cytotoxicity of this compound

Key Experimental Protocols

The following sections detail the methodologies for the key experiments that have been used to characterize the binding and inhibitory activity of this compound.

Site-Directed Mutagenesis

Site-directed mutagenesis is a crucial technique used to identify the specific amino acid residues involved in the binding of this compound to the HA protein.

Objective: To introduce specific mutations into the HA gene to assess the impact of individual amino acid residues on the inhibitory activity of this compound.

Methodology:

-

Template Preparation: A plasmid containing the full-length cDNA of the HA gene of the target influenza virus (e.g., H5N1) is used as the template.

-

Primer Design: Primers containing the desired mutation are designed. These primers are complementary to the template DNA, with the exception of the mismatched base(s) that introduce the mutation.

-

PCR Amplification: A polymerase chain reaction (PCR) is performed using the template plasmid and the mutagenic primers. The PCR reaction creates copies of the plasmid containing the desired mutation.

-

Digestion of Parental DNA: The PCR product is treated with a restriction enzyme, such as DpnI, which specifically digests the methylated parental DNA, leaving behind the newly synthesized, unmethylated, mutated plasmids.

-

Transformation: The mutated plasmids are transformed into competent E. coli cells for amplification.

-

Verification: The plasmids are isolated from the E. coli and the presence of the desired mutation is confirmed by DNA sequencing.

-

Pseudovirus Production and Inhibition Assay: The mutated HA plasmids are then used to produce pseudoviruses, and the inhibitory activity of this compound against these mutant viruses is assessed as described below.

Pseudovirus Inhibition Assay

This assay is used to determine the inhibitory concentration (IC50) of this compound against influenza viruses in a safe and controlled laboratory setting.

Objective: To quantify the ability of this compound to inhibit the entry of influenza pseudoviruses into host cells.

Methodology:

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Incubation: The MDCK cells are pre-incubated with the diluted compound for a specified period.

-

Infection: Pseudoviruses carrying the influenza HA and neuraminidase (NA) proteins and a reporter gene (e.g., luciferase) are added to the wells.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

-

Lysis and Luminescence Measurement: The cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of viral entry, is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Computational Simulations

Computational methods, such as molecular docking and molecular dynamics simulations, have been essential for visualizing and understanding the "induced fit" binding model at an atomic level.

Objective: To model the interaction between this compound and the HA protein to predict the binding mode, identify key interacting residues, and understand the dynamics of the "induced fit" mechanism.

Methodology:

-

Protein and Ligand Preparation: The 3D structure of the influenza HA trimer is obtained from a protein data bank or generated through homology modeling. The 3D structure of this compound is generated and optimized using a molecular modeling program.

-

Molecular Docking: A docking program (e.g., AutoDock) is used to predict the preferred binding pose of this compound within the HA protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand in the binding site and scores them based on a scoring function that estimates the binding affinity.

-

Molecular Dynamics (MD) Simulation: The most promising docked complex is used as the starting point for an MD simulation.

-

The complex is placed in a simulated aqueous environment.

-

The system is subjected to a period of equilibration, where the temperature and pressure are stabilized.

-

A production run is performed, where the trajectory of the atoms over time is calculated by integrating Newton's equations of motion. This simulation can last for tens to hundreds of nanoseconds.

-

-

Analysis: The MD trajectory is analyzed to:

-

Observe the conformational changes in the HA protein upon ligand binding, confirming the "induced fit" mechanism.

-

Identify stable hydrogen bonds and other non-covalent interactions between the ligand and the protein.

-

Calculate the binding free energy using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to quantify the binding affinity.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits H5N1 avian influenza A virus infection by blocking viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An induced pocket for the binding of potent fusion inhibitor this compound with H5N1 influenza virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Induced Pocket for the Binding of Potent Fusion Inhibitor this compound with H5N1 Influenza Virus Hemagglutinin | PLOS One [journals.plos.org]

N-Substituted Piperidine Compounds in Antiviral Research: A Technical Guide

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive core for the design of bioactive molecules. In the field of antiviral research, N-substituted piperidine compounds have emerged as a promising class of inhibitors targeting a diverse range of viruses. These compounds have demonstrated activity against influenza, coronaviruses, human immunodeficiency virus (HIV), and other significant viral pathogens. This technical guide provides an in-depth overview of the core aspects of N-substituted piperidine compounds in antiviral drug discovery, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

Mechanisms of Antiviral Action

N-substituted piperidine derivatives exert their antiviral effects through various mechanisms, primarily by inhibiting viral entry into host cells or by disrupting viral replication processes.

Inhibition of Viral Entry

A key strategy for antiviral intervention is to block the initial stages of viral infection, namely attachment to and entry into host cells. Certain N-substituted piperidine compounds have been identified as potent viral entry inhibitors.

One of the most well-characterized mechanisms in this category is the inhibition of influenza A virus hemagglutinin (HA)-mediated membrane fusion. The HA protein on the surface of the influenza virus is responsible for binding to sialic acid receptors on the host cell and subsequently mediating the fusion of the viral and endosomal membranes, a critical step for the release of the viral genome into the cytoplasm. N-benzyl-4,4-disubstituted piperidines have been shown to act as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. These compounds are thought to bind to the stem region of the HA protein, stabilizing it in its pre-fusion conformation and thereby preventing the conformational changes required for membrane fusion.

Caption: Influenza Virus Entry and Inhibition by N-Substituted Piperidines.

Inhibition of Viral Replication

Another major avenue for antiviral activity is the targeting of enzymes and proteins that are essential for the replication of the viral genome and the production of new viral particles. N-substituted piperidine derivatives have been successfully designed to inhibit key viral enzymes.

Coronavirus Main Protease (Mpro) Inhibition: The main protease (Mpro, also known as 3CLpro) of coronaviruses, including SARS-CoV-2, is a critical enzyme that cleaves the viral polyproteins into functional proteins required for viral replication. This makes it a prime target for antiviral drug development. A class of 1,4,4-trisubstituted piperidines has been identified as inhibitors of coronavirus replication. These compounds are believed to act as non-covalent inhibitors of Mpro. While the inhibitory activity against the isolated enzyme can be modest, their effect in cell-based assays suggests that they effectively disrupt the viral life cycle at the stage of polyprotein processing.

Caption: Coronavirus Replication and Mpro Inhibition.

HIV Reverse Transcriptase (RT) Inhibition: Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy. They bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function. Several series of N-substituted piperidine derivatives have been developed as potent HIV-1 NNRTIs.[1] These compounds have shown remarkable inhibitory potencies in cellular assays, with some exhibiting activity against drug-resistant viral strains.[1]

Caption: HIV Reverse Transcription and NNRTI Inhibition.

Quantitative Antiviral Activity Data

The antiviral potency of N-substituted piperidine compounds is typically quantified by determining their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). Cytotoxicity is assessed by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the therapeutic window of a compound.

Table 1: Antiviral Activity of N-Substituted Piperidines against Influenza A Virus

| Compound ID | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |

| FZJ05 | A/PR/8/34 (H1N1) | MDCK | < 0.27 | > 100 | > 370 | [2] |

| Compound 11e | A/WSN/33 (H1N1) | MDCK | 0.05 | > 8000 | > 160,000 | [3] |

Table 2: Antiviral Activity of 1,4,4-Trisubstituted Piperidines against Coronaviruses [4]

| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| Compound 2 | HCoV-229E | HEL | 7.4 | 44 | 6 |

| Compound 52 | HCoV-229E | HEL | 4.7 | 45 | 10 |

| Compound 60 | HCoV-229E | HEL | 4.0 | 48 | 12 |

| Compound 52 | SARS-CoV-2 | A549-AT | 3.9 (EC99) | > 25 | > 6.4 |

| Compound 60 | SARS-CoV-2 | A549-AT | 5.2 (EC99) | > 25 | > 4.8 |

Table 3: Anti-HIV-1 Activity of N-Substituted Piperidine Derivatives

| Compound ID | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| FZJ13 | HIV-1 (IIIB) | MT-4 | 0.031 | > 100 | > 3226 |

Experimental Protocols

Standardized assays are crucial for the evaluation and comparison of antiviral compounds. The following are detailed methodologies for key experiments cited in the research of N-substituted piperidines.

In Vitro Antiviral Activity Assay (General Protocol)

This protocol describes a general method for determining the antiviral efficacy of test compounds against a specific virus in a cell culture system.

Caption: General Workflow for In Vitro Antiviral Activity Assay.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., MDCK for influenza, Vero for many viruses, MT-4 for HIV).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Virus stock with a known titer (e.g., TCID50/mL or PFU/mL).

-

N-substituted piperidine test compounds.

-

96-well cell culture plates.

-

Phosphate-buffered saline (PBS).

-

Appropriate detection reagents (e.g., crystal violet for CPE staining, reagents for qPCR).

Procedure:

-

Cell Seeding: Trypsinize and count host cells. Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

Virus Infection: Remove the growth medium from the cell monolayer and wash with PBS. Infect the cells with the virus at a specific multiplicity of infection (MOI). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Treatment: After adsorption, remove the viral inoculum and add the medium containing the serially diluted test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a duration that allows for multiple rounds of viral replication (typically 2-5 days), leading to observable cytopathic effect (CPE) in the virus control wells.

-

Quantification of Antiviral Effect:

-

CPE Reduction Assay: Observe the cells daily for the appearance of CPE. Once the virus control wells show maximum CPE, the assay is terminated. The cell viability can be assessed using a colorimetric method like the MTT assay (see below) or by staining with crystal violet.

-

Plaque Reduction Assay: For viruses that form plaques, an overlay medium (e.g., containing agarose) is added after infection and treatment. After incubation, the cells are fixed and stained to visualize and count the plaques.

-

Viral Yield Reduction Assay: Supernatants are collected at the end of the incubation period, and the amount of progeny virus is quantified by TCID50 assay or qPCR.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the cytotoxicity of potential drug candidates.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Materials:

-

Host cell line used in the antiviral assay.

-

Complete cell culture medium.

-

N-substituted piperidine test compounds.

-

96-well cell culture plates.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at the same density as for the antiviral assay and incubate for 24-48 hours to allow for cell attachment and growth.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a cell control (no compound).

-

Incubation: Incubate the plate for the same duration as the antiviral assay to ensure that any observed toxicity is relevant to the conditions of the antiviral experiment.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: After the incubation with MTT, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

N-substituted piperidine compounds represent a versatile and promising platform for the development of novel antiviral agents. Their demonstrated efficacy against a range of viruses, including influenza, coronaviruses, and HIV, highlights the potential of this chemical scaffold. The ability to target distinct viral processes, from entry to replication, underscores the adaptability of the piperidine core in medicinal chemistry design. Further exploration of the vast chemical space around the N-substituted piperidine nucleus, guided by detailed structure-activity relationship studies and a deeper understanding of their mechanisms of action, is anticipated to yield next-generation antiviral therapeutics with improved potency, broader spectrum of activity, and a high barrier to resistance. The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of these important antiviral compounds.

References

- 1. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

CL-385319: A Potent Inhibitor of Influenza A Virus Entry

An In-depth Technical Guide on its Discovery and Initial Characterization

This document provides a comprehensive overview of the discovery, mechanism of action, and initial characterization of CL-385319, an N-substituted piperidine compound identified as a promising antiviral agent against influenza A virus, including highly pathogenic strains like H5N1.

Introduction

Influenza A viruses pose a significant and ongoing threat to global public health, capable of causing seasonal epidemics and unpredictable pandemics. The viral surface glycoprotein, hemagglutinin (HA), is crucial for the initial stages of infection, mediating both attachment to host cells and the subsequent fusion of viral and endosomal membranes. This critical role makes HA an attractive target for the development of antiviral drugs. This compound emerged from efforts to identify small molecules that could inhibit this HA-mediated membrane fusion process.

Discovery and Initial Screening

This compound was identified as a potent inhibitor of influenza A virus replication. Initial studies revealed its effectiveness against H1 and H2 subtypes, and to a lesser extent, the H3 subtype.[1][2] Subsequent research focused on its activity against the highly pathogenic H5N1 avian influenza virus, demonstrating its potential as a lead compound for the development of novel anti-influenza therapeutics.[2][3]

Mechanism of Action: Inhibition of HA-Mediated Viral Entry

This compound's antiviral activity stems from its ability to block the entry of the influenza virus into host cells.[1] It achieves this by specifically targeting the hemagglutinin (HA) protein and interfering with its fusogenic function.

The proposed mechanism involves this compound binding to a pocket in the stem region of the HA trimer. This binding stabilizes the pre-fusion conformation of HA at a neutral pH. By doing so, it prevents the low pH-induced conformational changes that are essential for the fusion of the viral envelope with the endosomal membrane, thus halting the viral life cycle at a very early stage. Molecular docking and mutagenesis studies have identified key amino acid residues, M24 in HA1 and F110 in HA2, as critical for the binding of this compound.

In Vitro Efficacy and Cytotoxicity

The antiviral activity and cytotoxicity of this compound have been evaluated in cell-based assays. The key quantitative data are summarized in the table below.

| Parameter | Cell Line | Virus Strain | Value | Reference |

| IC50 | MDCK | H5N1 | 27.03 ± 2.54 µM | |

| CC50 | MDCK | - | 1.48 ± 0.01 mM | |

| Selectivity Index (SI) | MDCK | H5N1 | 54.8 |

-

IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits 50% of the viral replication.

-

CC50 (Half-maximal cytotoxic concentration): The concentration of a drug at which it causes the death of 50% of the cells.

-

Selectivity Index (SI = CC50/IC50): A measure of the therapeutic window of a compound. A higher SI indicates a more favorable safety profile.

Specificity of Antiviral Activity

Studies have shown that this compound's antiviral activity is specific to its interaction with hemagglutinin. It does not inhibit the activity of neuraminidase (NA), another key influenza virus surface protein, at concentrations as high as 2.8 mM. Furthermore, this compound does not prevent the initial attachment of the virus to host cells, as evidenced by its lack of inhibition in hemagglutination assays. Its mechanism is also distinct from that of entry inhibitors for other viruses, as it shows no activity against vesicular stomatitis virus G (VSV-G) pseudotyped particles.

Experimental Protocols

This assay is used to determine the cytotoxicity of a compound on a specific cell line.

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a specified density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a "cells only" control (no compound).

-

Incubation: Incubate the plate for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions.

-

Labeling and Incubation: Add the XTT labeling mixture to each well and incubate for 4-6 hours. During this time, metabolically active cells will convert the XTT into a formazan dye.

-

Data Acquisition: Measure the absorbance of the formazan product at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

This assay is used to evaluate the inhibitory effect of a compound on viral entry.

-

Pseudovirus Production: Generate H5N1 pseudotyped viral particles by co-transfecting 293T cells with plasmids encoding the influenza H5 HA, N1 NA, and a lentiviral or retroviral backbone plasmid that carries a reporter gene (e.g., luciferase).

-

Cell Seeding: Seed MDCK cells in a 96-well plate and allow them to form a monolayer.

-

Compound Dilution: Prepare serial dilutions of this compound in infection medium.

-

Infection: Mix the pseudovirus particles with the different concentrations of this compound and add the mixture to the MDCK cells. Include controls with virus only (no compound) and cells only (no virus).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Reporter Gene Assay: Lyse the cells and measure the expression of the reporter gene (e.g., luciferase activity) according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

This assay determines if a compound prevents the virus from agglutinating red blood cells (RBCs).

-

Virus Dilution: Prepare serial dilutions of the influenza virus in a V-bottom 96-well plate.

-

RBC Preparation: Prepare a standardized suspension of chicken or human red blood cells (e.g., 0.5%).

-

HA Titer Determination: Add the RBC suspension to each well containing the diluted virus. The highest dilution of the virus that causes complete hemagglutination is determined as the HA titer.

-

Compound Treatment: Serially dilute this compound in the wells of a new plate.

-

Virus Addition: Add a standardized amount of virus (e.g., 4 HAU) to each well containing the compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

RBC Addition: Add the RBC suspension to all wells.

-

Observation: After a further incubation period, observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a lattice formation indicates hemagglutination. The highest dilution of the compound that inhibits hemagglutination is recorded.

Conclusion and Future Directions

This compound is a promising lead compound for the development of novel influenza A virus entry inhibitors. Its specific mechanism of action, targeting the fusogenic function of hemagglutinin, and its favorable in vitro efficacy and selectivity profile against H5N1, warrant further investigation. Future studies should focus on optimizing its potency and pharmacokinetic properties, as well as evaluating its in vivo efficacy in animal models of influenza infection. The "induced fit" pocket on the HA stem region where this compound binds presents a valuable target for structure-based drug design to create even more potent and broad-spectrum influenza fusion inhibitors.

References

CL-385319: A Technical Guide to the Stabilization of Influenza Hemagglutinin in its Pre-fusion State

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and key data related to the influenza fusion inhibitor, CL-385319. The document focuses on the compound's ability to stabilize the viral hemagglutinin (HA) protein in its pre-fusion conformation, thereby preventing viral entry into host cells.

Introduction

Influenza viruses represent a persistent global health threat, necessitating the development of novel antiviral therapeutics. The influenza virus hemagglutinin (HA) protein is a critical component of the viral envelope that mediates entry into host cells. This process involves a low-pH-triggered conformational rearrangement of the HA trimer from a pre-fusion to a post-fusion state, leading to the fusion of the viral and endosomal membranes. This compound is a small molecule inhibitor that has been shown to effectively block this crucial step in the viral life cycle. This document serves to consolidate the scientific understanding of this compound's interaction with HA.

Mechanism of Action

This compound inhibits influenza A virus entry by directly binding to the stem region of the hemagglutinin trimer and stabilizing its pre-fusion conformation.[1][2] This stabilization prevents the acid-induced conformational changes that are essential for membrane fusion. The binding of this compound is characterized by an "induced fit" model, where the binding pocket is formed upon the interaction between the compound and the HA protein.[1][2]

The inhibitor's binding site is a conserved pocket in the HA stem region, involving residues from different subunits of the HA trimer. Key interactions include:

-

π-π stacking: Interactions between this compound and residues F110 of one HA2 subunit and M24 of the adjacent HA1 subunit provide a cross-linking effect that holds the trimer together.[1]

-

Hydrogen bonding: this compound forms hydrogen bonds with residues R106 and T107 in the HA2 subunit, further stabilizing the pre-fusion state. An interaction with the first residue of the fusion peptide, G1, on an adjacent HA2 subunit also contributes to this stabilization.

By occupying this pocket, this compound effectively clamps the HA protein, preventing the dissociation of the HA1 and HA2 subunits and the subsequent spring-loaded refolding of HA2 that drives membrane fusion.

Quantitative Data

The inhibitory activity of this compound has been quantified against various strains of influenza A virus, primarily utilizing pseudovirus and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of this compound against H5N1 Influenza Virus

| Virus Strain/Assay | Cell Line | IC50 (μM) | CC50 (mM) | Selectivity Index (CC50/IC50) | Reference |

| H5N1 (A/Vietnam/1194/2004) | MDCK | 27.03 ± 2.54 | 1.48 ± 0.01 | 54.8 |

Table 2: Inhibitory Activity of this compound against Pseudoviruses with Hemagglutinin from Different H5N1 Strains

| H5N1 Strain | IC50 (μM) | Reference |

| A/Qinghai/59/2005 | 1.50 ± 0.13 | |

| A/Xinjiang/1/2006 | 2.22 ± 0.24 | |

| A/Anhui/1/2005 | 0.37 ± 0.12 | |

| A/Hong Kong/156/1997 | 2.62 ± 0.08 |

Table 3: Effect of Hemagglutinin Mutations on the Inhibitory Activity of this compound

| Pseudovirus | Mutation | IC50 (μM) | Fold Resistance | Reference |

| Wild-type | - | 1.50 ± 0.13 | - | |

| Mutant | F110S (in HA2) | 106.31 ± 6.71 | ~71 | |

| Mutant | M24A (in HA1) | >100 | >67 | |

| Mutant | V48A (in HA2) | >100 | >67 |

Experimental Protocols

The data presented above were generated using a combination of virological, biochemical, and computational methods. Below are summaries of the key experimental protocols.

Pseudovirus Neutralization Assay

This assay is used to determine the concentration of this compound that inhibits 50% of viral entry (IC50).

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and incubated overnight.

-

Compound-Virus Incubation: this compound at various concentrations is incubated with HIV-based pseudotyped viral particles bearing the influenza HA and neuraminidase (NA) proteins. These pseudoviruses contain a luciferase reporter gene.

-

Infection: The virus-compound mixture is added to the MDCK cells and incubated for 48 hours.

-

Luciferase Assay: Cells are lysed, and the luciferase activity is measured. A reduction in luciferase signal corresponds to the inhibition of viral entry.

Site-Directed Mutagenesis

This technique is employed to identify the specific amino acid residues in hemagglutinin that are critical for the binding of this compound.

-

Primer Design: Primers containing the desired mutation are designed.

-

Mutagenesis Reaction: The HA-encoding plasmid is amplified using a high-fidelity DNA polymerase with the mutagenic primers. The QuickChange site-directed mutagenesis kit (Stratagene) is a commonly used tool for this purpose.

-

Template Removal: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.

-

Transformation: The mutated plasmids are transformed into competent E. coli for amplification.

-

Sequencing: The entire HA coding region is sequenced to confirm the desired mutation and the absence of off-target mutations.

-

Pseudovirus Production: The mutated HA plasmids are used to generate pseudoviruses for use in neutralization assays.

Molecular Docking and Dynamics Simulations

Computational methods are used to predict and analyze the binding mode of this compound to the hemagglutinin protein.

-

Protein and Ligand Preparation: The crystal structure of the H5 hemagglutinin trimer is obtained from the Protein Data Bank. The 3D structure of this compound is generated and optimized.

-

Molecular Docking: A docking program, such as Autodock, is used to predict the binding pose of this compound in the HA protein. The search space is typically defined around the conserved stem region.

-

Molecular Dynamics (MD) Simulation: The predicted protein-ligand complex is subjected to MD simulations to assess its stability and to analyze the interactions over time. Simulations are typically run for an extended period (e.g., 50-100 nanoseconds) to allow the complex to reach equilibrium.

-

Analysis: The trajectory from the MD simulation is analyzed to determine key interactions, such as hydrogen bonds and π-π stacking, and to calculate binding free energies.

Conclusion

This compound represents a promising class of influenza antiviral compounds that target the viral entry process. By stabilizing the pre-fusion conformation of hemagglutinin, it effectively prevents the virus from delivering its genome into the host cell. The detailed understanding of its mechanism of action, supported by robust quantitative data and computational modeling, provides a solid foundation for the structure-based design of more potent and broad-spectrum influenza fusion inhibitors. The experimental protocols outlined in this guide serve as a reference for the continued investigation and development of such antiviral agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of CL-385319

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-385319 is an N-substituted piperidine compound that has demonstrated antiviral activity against influenza A viruses, including the highly pathogenic H5N1 subtype.[1][2][3] Its mechanism of action involves the inhibition of viral entry into host cells by interfering with the fusogenic activity of the viral hemagglutinin (HA) protein.[1][2] Specifically, this compound is thought to bind to the stem region of HA, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for membrane fusion within the endosome. This document provides detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the antiviral activity and cytotoxicity of this compound against H5N1 influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.

| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (mM) | Selectivity Index (SI) | Assay Method | Reference |

| This compound | H5N1 Influenza A | MDCK | 27.03 ± 2.54 | 1.48 ± 0.01 | 54.8 | Hemagglutination Assay | |

| This compound | H5N1 Pseudovirus | MDCK | 4.00 ± 0.38 | Not Reported | Not Applicable | Pseudovirus Luciferase Assay |

IC50 (50% inhibitory concentration): The concentration of the compound that inhibits 50% of the viral replication. CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/IC50, a measure of the compound's therapeutic window.

Experimental Protocols

Cytotoxicity Assay (XTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells (MDCK).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Phenazine methosulfate (PMS) solution

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Prepare the XTT/PMS solution by mixing XTT and PMS according to the manufacturer's instructions.

-

Add 50 µL of the XTT/PMS solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assay (Hemagglutination Assay)

This protocol measures the ability of this compound to inhibit H5N1 virus replication in MDCK cells by quantifying the amount of viral hemagglutinin produced.

Materials:

-

MDCK cells

-

DMEM without FBS

-

This compound

-

H5N1 influenza A virus stock

-

Trypsin-EDTA

-

Chicken Red Blood Cells (RBCs)

-

Phosphate Buffered Saline (PBS)

-

96-well plates (U- or V-bottom)

Procedure:

-

Seed MDCK cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and incubate overnight.

-

Wash the cells twice with medium without FBS.

-

Add 50 µL of serially diluted this compound to the wells.

-

Add 50 µL of H5N1 influenza A virus (at a predetermined multiplicity of infection, e.g., 1000 PFU/ml) to the wells.

-

Incubate the plate for 1 hour at 37°C.

-

Wash the wells twice to remove unbound virus and compound.

-

Add fresh medium containing the same concentration of this compound as in step 3 and incubate for 48 hours at 37°C.

-

Collect the supernatant from each well.

-

Perform a hemagglutination (HA) assay on the supernatant: a. Serially dilute the supernatant in PBS in a U- or V-bottom 96-well plate. b. Add a standardized suspension of chicken RBCs (e.g., 0.5%) to each well. c. Incubate at room temperature for 30-60 minutes. d. The HA titer is the reciprocal of the highest dilution of the supernatant that causes complete hemagglutination (a lattice formation of RBCs).

-

The IC50 value is the concentration of this compound that causes a 50% reduction in the HA titer compared to the virus control.

Pseudovirus Entry Assay (Luciferase-Based)

This assay specifically measures the inhibition of viral entry mediated by the H5N1 HA protein.

Materials:

-

MDCK cells

-

H5N1 pseudovirus (e.g., HIV backbone with H5 and N1 glycoproteins and a luciferase reporter gene)

-

This compound

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Pre-incubate the H5N1 pseudovirus with serial dilutions of this compound for 30 minutes at 37°C.

-

Add the virus-compound mixture to the cells.

-

Incubate for 48 hours at 37°C.

-

Wash the cells with PBS and lyse them using the lysis reagent provided in the luciferase assay kit.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

The IC50 is the concentration of this compound that reduces luciferase activity by 50% compared to the virus control.

Visualizations

Caption: Experimental workflow for the in vitro antiviral assay of this compound.

Caption: Mechanism of this compound-mediated inhibition of influenza virus entry.

References

- 1. Development and Evaluation of a Pseudovirus-Luciferase Assay for Rapid and Quantitative Detection of Neutralizing Antibodies against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hemagglutination Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 3. This compound inhibits H5N1 avian influenza A virus infection by blocking viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Pseudovirus Neutralization Assay for the Evaluation of CL-385319, an Influenza Virus Entry Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction Influenza A viruses continue to pose a significant threat to global public health. The viral entry process, mediated by the hemagglutinin (HA) glycoprotein, is a critical target for antiviral drug development. Pseudovirus neutralization (PVN) assays offer a safe, robust, and high-throughput alternative to using live, pathogenic viruses for screening and characterizing entry inhibitors.[1] These systems utilize replication-defective viral particles, which carry the envelope proteins of a target virus (e.g., Influenza H5N1) and a reporter gene (e.g., luciferase), allowing for the quantification of viral entry in a BSL-2 laboratory setting.[1][2]

CL-385319 is an N-substituted piperidine compound identified as an inhibitor of influenza A virus.[3][4] It specifically targets the HA protein, preventing the conformational changes required for membrane fusion and subsequent viral entry. This application note provides a detailed protocol for performing a pseudovirus neutralization assay to quantify the antiviral activity of this compound against H5N1 influenza virus.

Mechanism of Action: this compound

This compound functions by interfering with the fusogenic activity of the viral hemagglutinin. Molecular docking and mutagenesis studies have shown that this compound binds to a cavity in the stem region of the HA2 subunit. This binding stabilizes the pre-fusion, neutral-pH conformation of the HA trimer. By locking HA in this state, the compound prevents the low pH-induced conformational rearrangements within the host cell endosome that are essential for the fusion of the viral and endosomal membranes. Consequently, the viral genome is unable to enter the host cell cytoplasm, effectively halting the infection at the entry stage.

Caption: Mechanism of this compound viral entry inhibition.

Data Presentation

The efficacy and toxicity of this compound are summarized by its 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).

| Compound | Target Virus | Cell Line | IC50 (μM) | CC50 (mM) | Selectivity Index (SI = CC50/IC50) |

| This compound | H5N1 Influenza A | MDCK | 27.03 ± 2.54 | 1.48 ± 0.01 | 54.8 |

| Data derived from studies on H5N1 virus in Madin-Darby Canine Kidney (MDCK) cells. |

Experimental Protocols

This section details the methodology for producing H5N1 pseudovirus and evaluating the neutralizing activity of this compound.

Overall Experimental Workflow

Caption: Workflow for the H5N1 pseudovirus neutralization assay.

Protocol 1: H5N1 Pseudovirus Production

This protocol is based on transient co-transfection of HEK293T cells.

Materials:

-

HEK293T cells

-

DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Plasmids:

-

HIV backbone vector (e.g., pNL4-3.luc.R-E-)

-

Expression plasmid for H5N1 HA

-

Expression plasmid for H5N1 NA

-

-

Transfection reagent (e.g., Lipofectamine 2000 or similar)

-

Opti-MEM Reduced Serum Medium

-

T-75 flasks

-

0.45 µm syringe filters

Methodology:

-

Cell Seeding: The day before transfection, seed HEK293T cells in T-75 flasks to reach 80-90% confluency on the day of transfection.

-

Transfection Complex Preparation:

-

In a sterile tube (Tube A), mix the plasmids in Opti-MEM. For a T-75 flask, use a total of 15-20 µg of DNA with a suggested ratio of 2:1:1 for backbone:HA:NA.

-

In a separate sterile tube (Tube B), dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol. Incubate for 5 minutes at room temperature.

-

Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.

-

-

Transfection: Replace the culture medium in the T-75 flask with fresh, antibiotic-free DMEM. Add the DNA-transfection reagent complex dropwise to the cells.

-

Incubation and Harvest: Incubate the cells at 37°C with 5% CO2. After 48-72 hours, harvest the cell culture supernatant.

-

Clarification and Storage: Centrifuge the supernatant at low speed (e.g., 1000 x g for 10 minutes) to pellet cell debris. Filter the clarified supernatant through a 0.45 µm filter. Aliquot the pseudovirus and store at -80°C.

Protocol 2: Cytotoxicity Assay (CC50 Determination)

Materials:

-

MDCK (Madin-Darby Canine Kidney) cells

-

96-well cell culture plates

-

This compound stock solution

-

Cell viability reagent (e.g., XTT or MTT)

Methodology:

-

Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare 2-fold serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and medium only (background control).

-

Incubate the plate for 48-72 hours (to match the duration of the neutralization assay).

-

Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value using non-linear regression analysis.

Protocol 3: Pseudovirus Neutralization Assay (IC50 Determination)

Materials:

-

H5N1 pseudovirus stock (titrated)

-

MDCK cells

-

This compound stock solution

-

96-well white, flat-bottom cell culture plates

-

Luciferase assay system (e.g., Bright-Glo™)

-

Luminometer

Methodology:

-

Cell Seeding: Seed MDCK cells in a 96-well white plate at a density of 2 x 10^4 cells/well. Incubate for 18-24 hours at 37°C.

-

Compound Dilution: Prepare serial dilutions (e.g., 3-fold or 4-fold) of this compound in culture medium.

-

Virus-Compound Incubation: In a separate dilution plate, mix 50 µL of each compound dilution with 50 µL of H5N1 pseudovirus (diluted to provide a high signal-to-noise ratio as determined by titration). Incubate the mixture for 1 hour at 37°C.

-

Infection: Remove the culture medium from the MDCK cells. Carefully transfer 100 µL of the virus-compound mixture to the corresponding wells.

-

Controls: Include "virus only" wells (pseudovirus + medium, for 0% inhibition) and "cells only" wells (medium only, for 100% inhibition).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Luminescence Reading:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add luciferase assay reagent to each well as per the manufacturer's protocol (typically a volume equal to the culture volume).

-

Incubate for 2-5 minutes to ensure complete cell lysis.

-

Measure the luminescence as Relative Light Units (RLU) using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of neutralization for each compound concentration using the following formula: % Neutralization = 100 × (1 - [ (RLU of sample - RLU of cell control) / (RLU of virus control - RLU of cell control) ] )

-

Plot the % Neutralization against the log-transformed concentrations of this compound.

-